1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one
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Description
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one, often referred to as CPDB , is a synthetic organic compound. Its chemical structure features a cyclopropyl ring, a piperidine moiety, and a branched alkyl chain. CPDB is of interest due to its potential pharmacological properties.
Synthesis Analysis
Several synthetic routes exist for CPDB. One common method involves the reaction of 4-cyclopropylpiperidine with 3,3-dimethylbutan-1-one under appropriate conditions. The cyclopropyl group provides structural rigidity, impacting the compound’s biological activity.
Molecular Structure Analysis
The molecular formula of CPDB is C₁₃H₂₃NO . Its structure consists of a cyclopropyl ring attached to a piperidine nitrogen, which in turn connects to a 3,3-dimethylbutan-1-one group. The arrangement of atoms and functional groups influences its interactions with biological targets.
Chemical Reactions Analysis
CPDB can undergo various chemical reactions, including:
- Hydrolysis : Cleavage of the ester bond to yield the corresponding acid and alcohol.
- Reduction : Conversion of the carbonyl group to a hydroxyl group.
- Substitution : Replacement of functional groups (e.g., halogens) on the cyclopropyl or piperidine rings.
Physical And Chemical Properties Analysis
- Melting Point : CPDB typically melts at a specific temperature (exact value varies).
- Solubility : It may exhibit solubility in organic solvents (e.g., ethanol, chloroform) but limited solubility in water.
- Stability : CPDB is stable under certain conditions (e.g., room temperature, inert atmosphere).
Safety And Hazards
- Toxicity : Assessments of CPDB’s toxicity are essential. Animal studies can provide insights into its safety profile.
- Handling Precautions : Proper lab practices should be followed during synthesis and handling.
- Environmental Impact : Disposal methods must consider environmental impact.
Future Directions
Research avenues for CPDB include:
- Pharmacological Studies : Investigate its potential as a drug candidate (e.g., antipsychotic, analgesic).
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.
- Clinical Trials : Evaluate CPDB’s safety and efficacy in humans.
properties
IUPAC Name |
1-(4-cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-14(2,3)10-13(16)15-8-6-12(7-9-15)11-4-5-11/h11-12H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCAKXXVIAVCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one |
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